

Application Notes and Protocols for IC87201 in Murine Models

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Compound of Interest					
Compound Name:	IC87201				
Cat. No.:	B10788218	Get Quote			

These application notes provide detailed information and protocols for the use of **IC87201**, a small molecule inhibitor of the postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS) interaction, in mouse models. This document is intended for researchers, scientists, and drug development professionals.

Introduction

IC87201 is a novel compound that disrupts the interaction between PSD-95 and nNOS, a key step in the N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity pathway.[1][2] By selectively targeting this protein-protein interaction, **IC87201** aims to mitigate neuronal damage associated with conditions like ischemic stroke and neuropathic pain, without the adverse side effects of direct NMDA receptor antagonists.[1][3] Research suggests that **IC87201** can reduce the production of nitric oxide (NO) and subsequent cellular damage without affecting the normal catalytic activity of nNOS or NMDA receptor-mediated postsynaptic currents.[1][3]

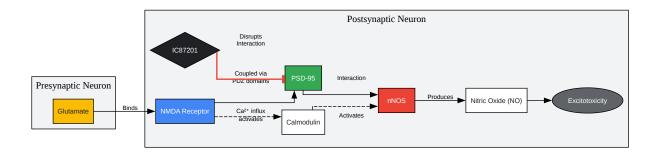
Mechanism of Action

Under pathological conditions such as cerebral ischemia, overactivation of NMDA receptors leads to an excessive influx of calcium ions (Ca²⁺).[4][5] This triggers the binding of nNOS to PSD-95, which is coupled to the NMDA receptor, leading to increased production of NO and subsequent neurotoxicity.[4][6] **IC87201** is designed to interfere with this PSD-95/nNOS interaction, thereby reducing the downstream excitotoxic cascade.[1][3]



It is important to note that while **IC87201** has demonstrated efficacy in cellular and animal models, some biochemical studies suggest it may not directly bind to the canonical PDZ domains of nNOS or PSD-95. The precise mechanism may involve binding to other regions of the nNOS protein or interacting with other proteins that modulate the nNOS/PSD-95 complex. [7][8]

Signaling Pathway



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Caption: IC87201 Mechanism of Action.

Dosage and Administration in Mice

The following tables summarize the recommended dosage and preparation of **IC87201** for intraperitoneal (i.p.) administration in mice based on published studies.

Dosage Information



Parameter	Value	Reference
Route of Administration	Intraperitoneal (i.p.)	[9]
Dosage Range	1, 4, and 10 mg/kg	[9]
Effective Dose	1 mg/kg (for NMDA-induced thermal hyperalgesia)	[9]
Administration Volume	< 10 ml/kg	[9][10]

Vehicle Preparation

Component	Concentration	
DMSO	3%	
Emulphor:Ethanol:0.9% NaCl	1:1:18 (for the remaining 97%)	

Reference for Vehicle Preparation:[9][10]

Experimental Protocols

Protocol 1: Preparation and Administration of IC87201

This protocol details the preparation and intraperitoneal injection of IC87201 in mice.

Materials:

- IC87201 powder
- Dimethyl sulfoxide (DMSO)
- Emulphor
- Ethanol
- 0.9% sterile saline
- Sterile microcentrifuge tubes



- Vortex mixer
- 1 ml syringes
- 25-27 gauge needles

Procedure:

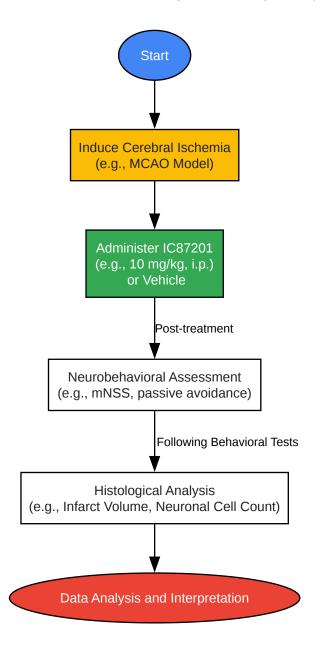
- Vehicle Preparation:
 - Prepare the vehicle solution by mixing 3% DMSO with 97% of a 1:1:18 solution of Emulphor:Ethanol:0.9% NaCl.
 - For example, to prepare 10 ml of the vehicle, mix 0.3 ml of DMSO with 9.7 ml of the Emulphor:Ethanol:Saline mixture. The latter is prepared by mixing 0.51 ml of Emulphor, 0.51 ml of Ethanol, and 8.68 ml of 0.9% NaCl.
 - Vortex the vehicle solution thoroughly to ensure it is homogenous.
- IC87201 Solution Preparation:
 - Calculate the required amount of IC87201 based on the desired dose (e.g., 1, 4, or 10 mg/kg) and the weight of the mice.
 - Dissolve the calculated amount of IC87201 in the prepared vehicle.
 - Vortex the solution until the IC87201 is completely dissolved.
- Intraperitoneal (i.p.) Injection:
 - Gently restrain the mouse.
 - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
 - Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[10][11]
 - Aspirate slightly to ensure the needle has not entered a blood vessel or organ.[10]



- Inject the IC87201 solution slowly. The injection volume should not exceed 10 ml/kg.[9][10]
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.

Protocol 2: Neuroprotection Study in a Mouse Model of Cerebral Ischemia

This protocol provides a general framework for evaluating the neuroprotective effects of **IC87201** in a mouse model of middle cerebral artery occlusion (MCAO).





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Caption: Experimental Workflow for Neuroprotection Study.

Experimental Design:

- Animals: Adult male mice (e.g., C57BL/6), 8-12 weeks old.
- Groups:
 - Sham-operated + Vehicle
 - MCAO + Vehicle
 - MCAO + IC87201 (e.g., 10 mg/kg)
- Timeline: IC87201 or vehicle is typically administered after the ischemic event.[4][12]

Procedure:

- Induction of Cerebral Ischemia:
 - Anesthetize the mice.
 - Induce transient focal cerebral ischemia using the intraluminal filament model of middle cerebral artery occlusion (MCAO).
- Drug Administration:
 - Following the ischemic period (e.g., 1 hour), administer IC87201 (10 mg/kg, i.p.) or vehicle according to Protocol 1.
- Neurobehavioral Assessment:
 - Perform a battery of behavioral tests at specified time points post-MCAO (e.g., daily for 7 days) to assess neurological deficits.
 - Examples include the modified Neurological Severity Score (mNSS) and tests for memory function like the passive avoidance test.[2][4]



- Histological Analysis:
 - At the end of the experimental period, euthanize the mice and perfuse the brains.
 - Harvest the brains for histological analysis.
 - Determine the infarct volume using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC) or Nissl staining.
 - Perform stereological cell counting to quantify neuronal loss in specific brain regions (e.g., hippocampus, striatum).[2]
- Data Analysis:
 - Statistically analyze the data from behavioral and histological assessments to determine the neuroprotective efficacy of IC87201.

Data Summary

The following table summarizes the key in vivo findings for **IC87201** in rodent models.



Study Focus	Animal Model	IC87201 Dose	Key Findings	Reference
Neuropathic Pain	Mouse	1 mg/kg, i.p.	Effective in treating NMDA- induced thermal hyperalgesia.	[9]
Memory and Motor Function	Rat	1, 4, 10 mg/kg, i.p.	Did not impair spatial or source memory, or motor function.	[10]
Opioid Reward	Rat	10 mg/kg, i.p.	Blocked morphine- induced conditioned place preference.	[11]
Cerebral Ischemia	Rat	10 mg/kg, i.p.	Ameliorated heart rate variability and reduced post- stroke injuries.	[4][12][13]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.

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